molecular formula C19H16FN3O4 B10997946 N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10997946
M. Wt: 369.3 g/mol
InChI Key: FNVSCZXLLFHMKE-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a fluoro substituent, and an acetylamino group. Its molecular formula is C18H15FN2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the fluoro substituent, and attachment of the acetylamino group. Common reagents used in these reactions include aniline derivatives, fluoro compounds, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(acetylamino)-2-methoxyphenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its fluoro substituent and quinoline core distinguish it from other similar compounds, providing unique chemical and biological properties.

Properties

Molecular Formula

C19H16FN3O4

Molecular Weight

369.3 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H16FN3O4/c1-10(24)22-12-4-6-17(27-2)16(8-12)23-19(26)14-9-21-15-5-3-11(20)7-13(15)18(14)25/h3-9H,1-2H3,(H,21,25)(H,22,24)(H,23,26)

InChI Key

FNVSCZXLLFHMKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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